molecular formula C21H19NO2 B12599183 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide CAS No. 648924-58-7

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide

Cat. No.: B12599183
CAS No.: 648924-58-7
M. Wt: 317.4 g/mol
InChI Key: IYIXLBCRLMVJTA-UHFFFAOYSA-N
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Description

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide is a benzamide derivative characterized by a biphenylmethyl moiety attached to the nitrogen atom of the benzamide core. The structure includes a hydroxyl group at the ortho-position (2-hydroxy) and a methyl group at the para-position (4-methyl) of the benzamide ring.

Properties

CAS No.

648924-58-7

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-hydroxy-4-methyl-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C21H19NO2/c1-15-10-11-19(20(23)12-15)21(24)22-14-16-6-5-9-18(13-16)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3,(H,22,24)

InChI Key

IYIXLBCRLMVJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide typically involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-4-methylbenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzamide group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The biphenyl group allows for strong binding interactions with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide to related benzamide derivatives based on synthetic routes, substituent effects, and biological relevance.

Substituent Effects on Bioactivity

Benzamide derivatives often exhibit bioactivity modulated by substituents on the aromatic rings. For example:

  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (): Incorporates a piperazine ring and phenoxy group, enhancing interactions with central nervous system targets. Its hydroxyl group at the 3-position of the phenyl ring may improve solubility or hydrogen-bonding capacity.
  • BA3 (): A fluorinated benzamide radiotracer with a thiophene substituent, designed for brain imaging of histone deacetylases (HDACs). The fluorine atom enables positron emission tomography (PET) imaging, while the thiophene group modulates lipophilicity for blood-brain barrier penetration.

Comparison Table :

Compound Key Substituents Synthetic Route Applications Reference
Target Compound Biphenylmethyl, 2-OH, 4-Me Amide coupling (HBTU/DMF) Underexplored (inferred)
N-{4-[(3-Hydroxyphenyl)... Piperazine, phenoxy Multi-step alkylation/amination CNS targeting
BA3 Thiophene, fluoropropanamide Radiolabeling (18F) HDAC imaging in brain
3a-3b Benzimidazole, hydrazide Hydrazide condensation Antimicrobial (inferred)

Biological Activity

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide, a compound with significant structural complexity, has garnered attention in pharmacological research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H18N2O2C_{17}H_{18}N_{2}O_{2} and a molecular weight of 286.34 g/mol. The structure features a biphenyl group and a hydroxymethylbenzamide moiety, which may contribute to its biological interactions.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, potentially protecting cells from oxidative stress.

Anticancer Activity

A significant area of interest is the anticancer potential of this compound. In vitro studies have demonstrated activity against several cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.4Inhibition of cell proliferation
HCT116 (Colon)3.2Induction of apoptosis
PC-3 (Prostate)4.8Cell cycle arrest

These results indicate a promising profile for further development as an anticancer agent.

Case Studies

  • Study on MDA-MB-231 Cells :
    A study evaluated the effects of this compound on the MDA-MB-231 breast cancer cell line. The compound was found to induce apoptosis through caspase activation and downregulation of Bcl-2 expression.
  • In Vivo Studies :
    In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to inhibit angiogenesis and promote tumor cell apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential. Preliminary studies suggest that this compound has favorable absorption characteristics with moderate bioavailability.

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